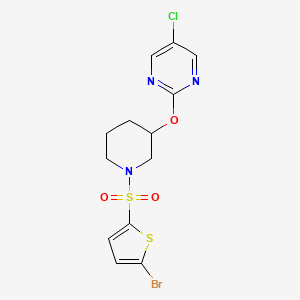

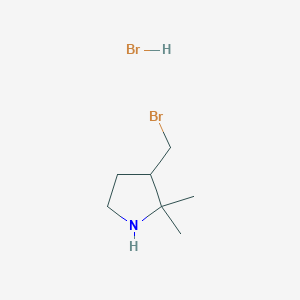

![molecular formula C18H13ClN2OS B2464203 1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole CAS No. 691869-02-0](/img/structure/B2464203.png)

1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole is a useful research compound. Its molecular formula is C18H13ClN2OS and its molecular weight is 340.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

- Compounds including 1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole derivatives have been explored for their inhibitory effects on HIV-1 (Human Immunodeficiency Virus type 1) Reverse Transcriptase (RT). These derivatives demonstrate activity against both DNA polymerase and ribonuclease H, highlighting their potential in HIV research (Meleddu et al., 2016).

Antimicrobial Activity

- The compound has been synthesized and characterized for its antimicrobial activity, using the agar disc diffusion method, which suggests its potential application in combating microbial infections (Muralikrishna et al., 2014).

Cytotoxicity and Antioxidant Potential

- Studies on the cytotoxicity and antioxidant potential of similar compounds have shown significant activity against carcinoma cell lines, along with remarkable antioxidant activity. This dual role underscores their potential in cancer and oxidative stress research (Grozav et al., 2017).

Anti-Inflammatory Agents

- Compounds with a similar structure have demonstrated moderate to good anti-inflammatory activity, which can be pivotal in the development of new anti-inflammatory drugs (Singh et al., 2008).

Potential Cannabinoid Receptor Activity

- Certain 3-([1,3]-thiazol-2-yl)indoles have been studied for their potential cannabinoid receptor activity. This suggests a possible avenue for the development of novel compounds with cannabinoid receptor interactions (Westphal et al., 2015).

Antibacterial Agents

- Novel isoxazole-indole conjugates related to this compound show potent antibacterial activity, indicating their potential as antibacterial agents (Prashanthi et al., 2021).

MAO-B Inhibition

- Certain derivatives have been tested as inhibitors of human monoamine oxidase (MAO) B, suggesting their potential application in treating neurodegenerative disorders (Efimova et al., 2023).

Selective 5-Lipoxygenase Inhibition

- Methoxyalkyl thiazoles, related to the target compound, are identified as selective 5-lipoxygenase inhibitors with anti-inflammatory properties, distinguishing them from redox inhibitors (Falgueyret et al., 1993).

Crystal Structure Analysis

- Crystal structure analysis of related indole dyes provides insights into their molecular conformations, aiding in the understanding of their chemical and physical properties (Seferoğlu et al., 2009).

Anti-Inflammatory Drug Potency

- Indole acetamide derivatives, including those structurally similar to this compound, have been synthesized and evaluated for anti-inflammatory activity through molecular docking studies, emphasizing their potential in drug development (Al-Ostoot et al., 2020).

Mechanism of Action

Target of Action

The primary targets of indole derivatives, such as the compound , are often various types of receptors in the human body . Indole derivatives have been found to bind with high affinity to these receptors, which play crucial roles in cell biology .

Mode of Action

The compound interacts with its targets, primarily through binding to the receptors. This binding can trigger a series of biochemical reactions, leading to changes in the cellular environment . The exact nature of these changes can vary depending on the specific receptors involved and the biological context.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, they can influence the metabolism of tryptophan, an essential amino acid . The compound can also impact other pathways related to the function of the receptors it targets .

Result of Action

The molecular and cellular effects of the compound’s action can be diverse, given the wide range of biological activities exhibited by indole derivatives . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Properties

IUPAC Name |

2-(3-chlorophenoxy)-5-(indol-1-ylmethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2OS/c19-14-5-3-6-15(10-14)22-18-20-11-16(23-18)12-21-9-8-13-4-1-2-7-17(13)21/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMSYEPKJOTZIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC3=CN=C(S3)OC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

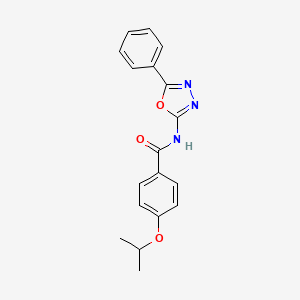

![N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide](/img/structure/B2464120.png)

![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-CYANOBENZOATE](/img/structure/B2464126.png)

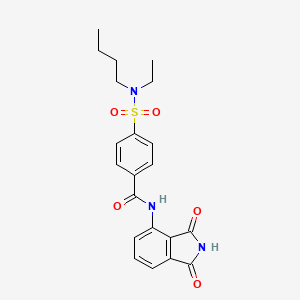

![2-(3-methylbutyl)-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2464127.png)

![4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane](/img/structure/B2464129.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea](/img/structure/B2464130.png)

![4-isobutyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2464131.png)

![2-(3,4-Dimethoxyphenyl)-1-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2464136.png)

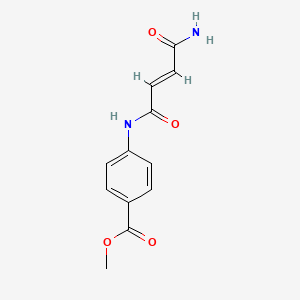

![N-(2,4-difluorophenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2464139.png)

![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2464140.png)